molecular formula C11H14Cl2O B1605620 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol CAS No. 75908-77-9

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol

Cat. No.: B1605620
CAS No.: 75908-77-9
M. Wt: 233.13 g/mol
InChI Key: PNVAMJAIDPAKST-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C11H14Cl2O. It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a 2-methylbutan-2-yl group attached to the phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol typically involves the chlorination of 4-(2-methylbutan-2-yl)phenol. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the chlorination reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic derivatives.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chlorine atoms, to form dechlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of hydroxylated phenols.

    Oxidation Reactions: Formation of quinones and other oxidized phenolic compounds.

    Reduction Reactions: Formation of dechlorinated phenols.

Scientific Research Applications

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various chlorinated phenolic compounds.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants and preservatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial formulations.

    Industry: Utilized in the formulation of disinfectants, preservatives, and other antimicrobial products.

Mechanism of Action

The antimicrobial activity of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The presence of chlorine atoms enhances its reactivity and effectiveness against a broad spectrum of microorganisms.

Comparison with Similar Compounds

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol can be compared with other chlorinated phenols, such as:

    2,4-Dichlorophenol: Similar antimicrobial properties but lacks the bulky 2-methylbutan-2-yl group, which may affect its solubility and reactivity.

    2,6-Dichlorophenol: Lacks the 2-methylbutan-2-yl group, making it less hydrophobic and potentially less effective in disrupting microbial membranes.

    4-Chloro-3,5-dimethylphenol: Contains different substituents, leading to variations in antimicrobial activity and chemical reactivity.

The unique combination of chlorine atoms and the 2-methylbutan-2-yl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

2,6-dichloro-4-(2-methylbutan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O/c1-4-11(2,3)7-5-8(12)10(14)9(13)6-7/h5-6,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVAMJAIDPAKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322990
Record name 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75908-77-9
Record name NSC402629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40322990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichlor-4-(1,1-dimethylpropyl)-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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